CRBN Binding Affinity Modulation via 5-Position Substitution: Structural Rationale for the 5-Benzyloxy Derivative Versus Thalidomide
Crystal structure analysis of the 5-hydroxythalidomide–CRBN–SALL4 ternary complex (PDB: 6XK9) demonstrates that the hydroxy group at the 5-position forms an additional hydrogen bond with His353 of CRBN, increasing binding affinity relative to thalidomide (Ki = 249.20 nM) [1][2]. The benzyloxy group at the same 5-position serves as a bioisosteric replacement that conserves this hydrogen-bonding capacity through the ether oxygen while introducing a hydrophobic benzyl moiety that can engage in π-stacking interactions with the CRBN surface, potentially further enhancing binding enthalpy. While no direct Ki measurement for the 5-benzyloxy derivative has been reported, the structurally analogous 5-substituted phthalimide series demonstrates that substituents at this position can modulate IKZF1 degradation from 0% to 73% at 1 μM, indicating tunable CRBN engagement [3].
| Evidence Dimension | CRBN binding affinity (Ki) and structural basis for 5-position modulation |
|---|---|
| Target Compound Data | 5-Benzyloxy substitution; no direct Ki reported; supported by 5-OH analog: additional H-bond with His353 hydroxyl group of CRBN confirmed by X-ray crystallography [2] |
| Comparator Or Baseline | Thalidomide: Ki = 249.20 ± 23.20 nM (competitive titration, Cy5-thalidomide probe); 5-Hydroxythalidomide: enhanced binding vs. thalidomide confirmed by crystal structure and mutagenesis [1][2] |
| Quantified Difference | 5-OH modification produces an additional hydrogen bond with His353 not present in thalidomide; benzyloxy is a structural extension of this validated interaction motif. Thalidomide Ki = 249.20 nM; Lenalidomide Ki = 177.80 nM; Pomalidomide Ki = 156.60 nM [1] |
| Conditions | In vitro competitive fluorescence polarization titration using recombinant human DDB1–CRBN complex (50 nM) and Cy5-thalidomide probe (20 nM), pH 8.0, 2°C; X-ray crystallography at ~1.9–2.4 Å resolution [1][2] |
Why This Matters
The 5-benzyloxy group exploits a validated CRBN subsite (His353 interaction surface) that is inaccessible to unsubstituted thalidomide, offering the potential for enhanced binding affinity and distinct neosubstrate recruitment profiles—critical for PROTAC programs requiring fine-tuned ternary complex formation.
- [1] Fischer, E. S., et al. "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, vol. 512, 2014, pp. 49–53. Extended Data Figure 4. doi:10.1038/nature13527. View Source
- [2] Yamamoto, J., et al. "Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide." Nature Communications, vol. 11, 2020, article 4578. doi:10.1038/s41467-020-18488-4. View Source
- [3] Hughes, S. J., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, vol. 66, no. 21, 2023, pp. 14513–14543. Table 1. doi:10.1021/acs.jmedchem.3c00851. View Source
